molecular formula C16H20BrNO2 B162477 5-bromo-1H-indol-3-yl octanoate CAS No. 133950-69-3

5-bromo-1H-indol-3-yl octanoate

Cat. No.: B162477
CAS No.: 133950-69-3
M. Wt: 338.24 g/mol
InChI Key: GQMJWOASOGSCSK-UHFFFAOYSA-N
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Description

5-Bromo-1H-indol-3-yl octanoate is a compound that belongs to the family of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is particularly known for its use as an esterase chromogenic substrate with C8 specificity, which, upon cleavage, produces a blue precipitate .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-3-indoxyl caprylate is esterase enzymes . Esterases are a broad class of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in a variety of biological processes, including the metabolism of lipids and proteins.

Mode of Action

5-Bromo-3-indoxyl caprylate acts as a chromogenic substrate for esterase enzymes . When cleaved by these enzymes, it produces a blue precipitate . This color change allows for the detection and quantification of esterase activity in a given sample.

Biochemical Pathways

It is known to be involved in the detection of atp (adenosine triphosphate) in biochemistry . ATP is a key molecule in cellular metabolism, serving as the primary energy currency of the cell.

Result of Action

The cleavage of 5-Bromo-3-indoxyl caprylate by esterase enzymes results in a blue precipitate . This color change provides a visual indication of esterase activity, making it a valuable tool for biochemical research. It has been used in the diagnosis of bacterial vaginosis .

Action Environment

The action of 5-Bromo-3-indoxyl caprylate can be influenced by various environmental factors. For instance, it is recommended to store the compound at temperatures below -15°C and protect it from light to maintain its stability . The compound’s efficacy may also be affected by the pH and temperature of the environment in which it is used.

Safety and Hazards

The compound “5-bromo-1H-indol-3-yl octanoate” may cause skin and eye irritation .

Future Directions

Indole derivatives, such as “5-bromo-1H-indol-3-yl octanoate”, have diverse pharmacological activities . They have been extensively explored as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that indole derivatives, including “this compound”, may have potential applications in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-indol-3-yl octanoate typically involves the esterification of 5-bromo-1H-indole-3-carboxylic acid with octanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane (DCM) for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-indol-3-yl octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1H-indol-3-yl octanoate is unique due to its specific application as a chromogenic substrate for esterases with C8 specificity. This specificity allows for precise detection and measurement of esterase activity, making it valuable in biochemical research and diagnostic applications .

Properties

IUPAC Name

(5-bromo-1H-indol-3-yl) octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO2/c1-2-3-4-5-6-7-16(19)20-15-11-18-14-9-8-12(17)10-13(14)15/h8-11,18H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMJWOASOGSCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564412
Record name 5-Bromo-1H-indol-3-yl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133950-69-3
Record name 5-Bromo-1H-indol-3-yl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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